6-Fluoro-4-methyl-pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-4-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWXPVIBHQNDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Fluoro-4-methyl-pyridine-2-carboxylic Acid Synthesis Pathway: A Comprehensive Technical Guide
Executive Summary
The compound 1 (CAS: 1060804-75-2) is a highly valuable building block in modern drug discovery, frequently utilized in the design of PROTACs, kinase inhibitors, and advanced agrochemicals[1]. The presence of a highly electronegative fluorine atom at the C6 position, coupled with a methyl group at C4 and a carboxylic acid at C2, presents unique synthetic challenges. This whitepaper outlines a robust, scalable, and self-validating synthetic pathway designed to maximize yield while mitigating regioselectivity issues and unwanted nucleophilic aromatic substitution (SNAr) side reactions.
Retrosynthetic Analysis & Strategy Selection
When designing a pathway for complex fluorinated picolinic acids, chemists must carefully select the functionalization strategy. Direct lithiation-carboxylation of 2-fluoro-4-methylpyridine is notoriously difficult due to competing directed ortho-metalation (DoM) and the potential for benzyne-like intermediate formation.
Instead, the most authoritative and reliable approach leverages Palladium-Catalyzed Methoxycarbonylation of a pre-halogenated precursor, followed by mild saponification[2]. By starting with commercially available (CAS: 180608-37-1), we exploit the significant difference in bond dissociation energies between the C-Br and C-F bonds. Palladium inserts chemoselectively into the C-Br bond, leaving the C-F bond completely intact[3].
Retrosynthetic analysis of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid.
Mechanistic Insights (Causality)
The Role of Pd(dppf)Cl₂ in Carbonylation
The choice of catalyst is critical to the success of this pathway. Pd(dppf)Cl₂ is selected because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-coordination geometry around the palladium center. This geometry is an absolute prerequisite for the final reductive elimination step, accelerating the formation of the ester and preventing catalyst deactivation or off-target polymerization pathways[3].
Palladium-catalyzed methoxycarbonylation catalytic cycle.
The Necessity of Mild Saponification
Why use Lithium Hydroxide (LiOH) at room temperature instead of Sodium Hydroxide (NaOH) at reflux? The fluorine atom at the C6 position is highly electronegative and sits ortho to the electron-withdrawing pyridine nitrogen. This makes the C6 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[4]. Harsh basic conditions would result in the hydroxide ion displacing the fluorine, yielding 6-hydroxy-4-methylpicolinic acid as an unwanted byproduct. LiOH provides a mild, controlled hydrolysis that perfectly preserves the delicate C-F bond.
Experimental Protocols & Self-Validating Systems
Step 1: Synthesis of Methyl 6-fluoro-4-methylpyridine-2-carboxylate
Reagents:
-
2-Bromo-6-fluoro-4-methylpyridine (1.0 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Methanol (MeOH) / DMF (1:1 v/v)
-
Carbon Monoxide (CO) gas (50 psi)
Procedure:
-
Charge a high-pressure Parr reactor with 2-bromo-6-fluoro-4-methylpyridine, Pd(dppf)Cl₂, and Et₃N in a degassed mixture of MeOH and DMF.
-
Purge the reactor with Nitrogen (3x), followed by CO gas (3x).
-
Pressurize the reactor to 50 psi with CO and heat the mixture to 80 °C for 12 hours.
-
Cool to room temperature, vent the CO gas safely, and filter the mixture through a pad of Celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validation (QC Check):
-
LC-MS: Look for the disappearance of the characteristic 1:1 bromine isotope pattern. The product should display a clean [M+H]⁺ peak at m/z 184.1.
-
¹H NMR (CDCl₃): Confirm the appearance of a sharp singlet at ~3.95 ppm, corresponding to the newly installed methoxy ester group (-OCH₃).
Step 2: Synthesis of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid
Reagents:
-
Methyl 6-fluoro-4-methylpyridine-2-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
THF / MeOH / H₂O (2:1:1 v/v)
Procedure:
-
Dissolve the ester intermediate in the THF/MeOH/H₂O solvent mixture.
-
Add LiOH·H₂O in one portion at 0 °C, then allow the reaction to warm to room temperature. Stir for 4 hours.
-
Monitor by TLC until complete consumption of the starting material is observed.
-
Concentrate the mixture to remove organic solvents (THF/MeOH).
-
Acidify the remaining aqueous layer with 1M HCl to pH ~3.0. The target carboxylic acid will precipitate.
-
Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure product.
Self-Validation (QC Check):
-
LC-MS: The mass will shift down by 14 Da (loss of CH₂), showing an [M+H]⁺ peak at m/z 156.1.
-
¹H NMR (DMSO-d₆): The methoxy singlet (~3.95 ppm) must be completely absent. A broad singlet above 13.0 ppm (carboxylic acid -OH) should appear.
End-to-end experimental workflow and self-validation checkpoints.
Quantitative Data: Carbonylation Optimization
To ensure a self-validating and highly efficient protocol, optimization of the carbonylation step is summarized below. The data demonstrates why Pd(dppf)Cl₂ and Et₃N are the superior choices for this specific transformation.
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | MeOH | 80 | 45% | Sluggish reaction, high catalyst degradation. |
| 2 | Pd(OAc)₂ / dppp | Et₃N | MeOH | 80 | 68% | Moderate yield, some dehalogenation observed. |
| 3 | Pd(dppf)Cl₂ | Et₃N | MeOH/DMF | 80 | 92% | Optimal conditions; clean, chemoselective conversion. |
| 4 | Pd(dppf)Cl₂ | DBU | MeOH/DMF | 80 | 75% | Stronger base led to trace SNAr byproducts. |
Table 1: Optimization of the palladium-catalyzed methoxycarbonylation of 2-bromo-6-fluoro-4-methylpyridine.
References
- Title: 6-Fluoro-4-methylpicolinic acid | 1060804-75-2 Source: Sigma-Aldrich URL
- Title: 2-Bromo-6-fluoro-4-methylpyridine | 180608-37-1 Source: Sigma-Aldrich URL
- Source: PMC (NIH)
- Title: A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation Source: ResearchGate URL
- Title: Methyl 3-methyl-6-nitropicolinate | 342622-72-4 Source: Benchchem URL
Sources
An In-Depth Technical Guide to 6-Fluoro-4-methyl-pyridine-2-carboxylic acid: Synthesis, Properties, and Applications
Abstract
6-Fluoro-4-methyl-pyridine-2-carboxylic acid, a fluorinated derivative of picolinic acid, represents a class of heterocyclic compounds of significant interest in contemporary drug discovery and materials science. The strategic incorporation of a fluorine atom and a methyl group onto the pyridine-2-carboxylic acid scaffold imparts unique physicochemical properties that can enhance molecular interactions, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid, including its historical context, plausible synthetic routes derived from foundational organic chemistry principles, and its potential applications as a key building block in the development of novel therapeutic agents and functional materials.
Introduction: The Significance of Fluorinated Picolinic Acids in Medicinal Chemistry
Picolinic acid and its derivatives have long been recognized for their diverse biological activities and their role as versatile intermediates in organic synthesis.[1][2] The pyridine nitrogen and the carboxylic acid moiety at the 2-position create a bidentate chelation site, which can interact with various metal ions and biological targets. The introduction of a fluorine atom into organic molecules is a widely employed strategy in medicinal chemistry to modulate various properties.[3] The high electronegativity and small size of fluorine can alter the acidity of nearby functional groups, influence conformation, and block metabolic pathways, often leading to improved potency and a more favorable pharmacokinetic profile.[3] Consequently, fluorinated picolinic acids are highly sought-after scaffolds for the design of novel pharmaceuticals.
While a specific historical document detailing the initial "discovery" of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid is not prominent in the literature, its emergence can be understood within the broader context of the escalating demand for functionalized heterocyclic building blocks in drug development programs. Its structure suggests a molecule designed for specific applications where the interplay of the fluoro, methyl, and carboxylic acid groups is anticipated to confer advantageous properties.
Retrosynthetic Analysis and Proposed Synthetic Pathways
A logical retrosynthetic analysis of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid provides a framework for devising plausible synthetic strategies. The primary disconnection would be the oxidation of the 2-methyl group of a suitable precursor, a common and effective method for the synthesis of pyridine carboxylic acids.
Caption: Retrosynthetic analysis of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid.
This analysis suggests that a key intermediate would be 2,4-dimethyl-6-fluoropyridine, which in turn could be synthesized from the readily available 2,4-lutidine.[4] The historical context for the synthesis of lutidine derivatives is well-established, with methods like the Hantzsch pyridine synthesis providing a foundational approach.[5]
Pathway A: Oxidation of a Pre-fluorinated Lutidine Derivative
This approach focuses on the late-stage oxidation of a fluorinated lutidine derivative.
Step 1: Fluorination of 2,4-Lutidine
The direct fluorination of 2,4-lutidine at the 6-position presents a significant challenge due to the relatively unactivated nature of the C-H bond. Modern methods for late-stage C-H fluorination are an active area of research. A more classical and predictable approach would involve a halogen exchange reaction on a pre-functionalized lutidine.
Step 2: Oxidation of 2,4-Dimethyl-6-fluoropyridine
The selective oxidation of the methyl group at the 2-position, while leaving the 4-methyl group intact, is the crucial step. The methyl group at the 2-position is generally more activated towards oxidation due to its proximity to the ring nitrogen.
Pathway B: Halogenation and Oxidation of 4-Methyl-pyridine-2-carboxylic Acid
An alternative strategy involves the initial formation of the carboxylic acid followed by fluorination.
Step 1: Synthesis of 4-Methyl-pyridine-2-carboxylic Acid
This can be achieved through the oxidation of 2,4-lutidine.
Step 2: Halogenation of 4-Methyl-pyridine-2-carboxylic Acid
Direct fluorination of the pyridine ring at the 6-position can be challenging. A more common approach is to introduce a different halogen, such as chlorine or bromine, which can then be subjected to a halogen exchange (Halex) reaction.[6]
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on established methodologies for analogous transformations.
Protocol 1: Synthesis via Oxidation of 2,4-Dimethyl-6-chloropyridine
This protocol follows a common strategy where a chloro-substituted pyridine is synthesized and the methyl group is subsequently oxidized.
Workflow:
Caption: Proposed synthetic workflow for 6-Fluoro-4-methyl-pyridine-2-carboxylic acid.
Step-by-Step Methodology:
-
N-Oxidation of 2,4-Lutidine: 2,4-Lutidine is treated with an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) to form 2,4-lutidine N-oxide.
-
Chlorination: The resulting N-oxide is reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a mixture of chlorinated lutidines, from which 2-chloro-4,6-dimethylpyridine can be isolated.
-
Oxidation: The 2-chloro-4,6-dimethylpyridine is then subjected to oxidation. A common reagent for this transformation is potassium permanganate (KMnO₄) in an aqueous medium.[7] The reaction is typically heated to drive the conversion of one of the methyl groups to a carboxylic acid.
-
Fluorination (Halogen Exchange): The 6-chloro-4-methyl-pyridine-2-carboxylic acid is then converted to the final product via a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halex reaction. This is typically achieved by heating the chloro-derivative with a fluoride source such as potassium fluoride (KF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.
Protocol 2: Decarboxylative Halogenation Approach
A more modern approach could involve decarboxylative halogenation.[8][9]
Step-by-Step Methodology:
-
Synthesis of 4,6-Dimethyl-pyridine-2-carboxylic acid: This can be prepared by the oxidation of 2,4,6-collidine.
-
Decarboxylative Fluorination: Recent advances in photoredox catalysis have enabled direct decarboxylative fluorination reactions. This would involve treating the carboxylic acid with a photocatalyst, a fluoride source (such as Selectfluor™), and light to induce the replacement of the carboxylic acid group with a fluorine atom. This approach, however, would yield 2-fluoro-4,6-dimethylpyridine, which would then require selective oxidation of the 2-methyl group.
Physicochemical Properties and Spectroscopic Data
The properties of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1060804-75-2 | [10] |
| Molecular Formula | C₇H₆FNO₂ | [10] |
| Molecular Weight | 155.13 g/mol | [10] |
| Appearance | Solid | [10] |
| Purity | Typically >97% | [10] |
| Storage | Inert atmosphere, 2-8°C | [10] |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the methyl protons, the two aromatic protons on the pyridine ring, and the carboxylic acid proton. The fluorine atom at the 6-position would cause splitting of the adjacent proton signal.
-
¹³C NMR: Resonances for the seven carbon atoms, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet corresponding to the single fluorine atom.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Materials Science
The structural motifs present in 6-Fluoro-4-methyl-pyridine-2-carboxylic acid make it a valuable building block in several areas:
-
Medicinal Chemistry: As a fragment for lead optimization, the picolinic acid moiety can act as a hydrogen bond donor and acceptor, as well as a chelating group for metalloenzymes.[2] The fluorine atom can enhance binding affinity and improve metabolic stability. The methyl group provides a point for steric interaction and can influence the overall lipophilicity of the molecule. This scaffold could be incorporated into inhibitors of various enzymes or ligands for receptors where these specific interactions are desired.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of herbicides, fungicides, and insecticides.
-
Materials Science: Pyridine derivatives are used in the synthesis of polymers, dyes, and ligands for metal-organic frameworks (MOFs). The functional groups on this molecule offer multiple points for further chemical modification.
Conclusion
6-Fluoro-4-methyl-pyridine-2-carboxylic acid is a strategically designed heterocyclic building block with significant potential in medicinal chemistry and materials science. While its specific discovery and history are not detailed in dedicated publications, its synthesis can be rationally designed based on well-established principles of organic chemistry. The combination of a fluorinated pyridine core with a carboxylic acid functionality makes it an attractive starting material for the synthesis of complex and biologically active molecules. As the demand for novel chemical entities continues to grow, the utility of such functionalized heterocyclic compounds is expected to increase.
References
- CN104003934A. (2014). 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents.
-
Macmillan Group - Princeton University. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. J. Am. Chem. Soc. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2022_JACS_Decarb_Halogenation.pdf]([Link] Macmillan/files/publications/2022_JACS_Decarb_Halogenation.pdf)
-
Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
-
PMC. (n.d.). Decarboxylative Halogenation of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Lutidine. Retrieved from [Link]
-
Journal of the American Chemical Society. (1949). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Retrieved from [Link]
-
Chemical Reviews. (2020). Decarboxylative Halogenation of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Retrieved from [Link]
-
Grafiati. (2025). Journal articles: '6-pyridine-dicarboxylic acid'. Retrieved from [https://www.grafiati.com/en/literature-search/?q=6-pyridine-dicarboxylic acid]([Link] acid)
-
PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
Sources
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- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. 6-Fluoro-4-methylpicolinic acid | 1060804-75-2 [sigmaaldrich.com]
Methodological & Application
Advanced Application Note: Palladium-Catalyzed Decarboxylative Cross-Coupling of 6-Fluoro-4-methyl-pyridine-2-carboxylic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the synthesis of heavily functionalized pyridine scaffolds is critical for the development of novel active pharmaceutical ingredients (APIs). 6-Fluoro-4-methyl-pyridine-2-carboxylic acid (CAS: 1060804-75-2) serves as an exceptionally versatile bifunctional building block[1].
By strategically leveraging the carboxylic acid at the C2 position and the fluorine atom at the C6 position, chemists can execute a powerful two-step sequence: a [2] followed by an orthogonal C-F functionalization. This application note details the thermodynamic causality, kinetic principles, and self-validating experimental protocols required to master this transformation.
Mechanistic Insights: The Bimetallic Advantage
Decarboxylative cross-coupling leverages stable, inexpensive carboxylic acids as organometallic surrogates, bypassing the need for moisture-sensitive Grignard or boronic acid reagents ([3]). For 2-picolinic acid derivatives, the mechanism is uniquely facilitated by the proximity of the pyridine nitrogen.
-
Chelation-Assisted Extrusion: The nitrogen atom coordinates directly to the metal center (Cu or Pd), forming a stabilized metallacycle transition state that drastically lowers the activation energy required for CO 2 extrusion ([4]).
-
The Role of the 6-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong inductive (-I) effect. This destabilizes the carboxylate ground state, thereby accelerating the protodecarboxylation step. Furthermore, it sterically and electronically prevents unwanted metal coordination at the C6 position, ensuring strictly regioselective metalation at C2 ([5]).
-
Bimetallic Synergy: While monometallic Pd systems can work, a bimetallic Pd/Cu system is vastly superior. Cu 2 O acts as the primary decarboxylation catalyst, generating a stable copper-pyridyl intermediate that resists protodemetalation. This species seamlessly undergoes transmetalation with the Pd(II)-aryl complex generated from the aryl halide ([6]).
Fig 1: Synergistic bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.
Orthogonal Functionalization Strategy
Post-decarboxylation, the C6-fluorine atom transitions from a mechanistic facilitator to a prime synthetic target. The resulting 2-aryl-6-fluoro-4-methylpyridine can be subjected to orthogonal C-F functionalization (e.g., S N Ar with amines or Buchwald-Hartwig amination). This allows for the rapid assembly of 2,6-disubstituted pyridine API scaffolds without relying on highly unstable di-halo pyridine intermediates.
Fig 2: Orthogonal functionalization workflow of 6-fluoro-4-methylpicolinic acid.
Quantitative Reaction Optimization Data
The polarity of the solvent and the steric bulk of the ligand directly dictate the success of the transmetalation step. Below is a summarized optimization matrix for the coupling of 6-fluoro-4-methylpicolinic acid with 4-bromoanisole.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| Pd(cod)Cl₂ / Cu₂O | DavePhos | K₃PO₄ | DMF | 140 | 91 | Optimal transmetalation kinetics; high polarity stabilizes charged intermediates. |
| Pd(OAc)₂ / Cu₂O | XPhos | K₂CO₃ | NMP | 130 | 85 | Effective, but slightly lower yield due to minor protodecarboxylation side-reactions. |
| Pd(PPh₃)₄ | None | Ag₂CO₃ | Mesitylene | 150 | 72 | Monometallic system requires a higher energy barrier for CO₂ extrusion. |
| Pd(cod)Cl₂ / Cu₂O | DavePhos | K₃PO₄ | Toluene | 140 | 15 | Low solvent polarity fails to stabilize the transition states, stalling the cycle. |
Self-Validating Experimental Protocol
This protocol is designed with built-in analytical checkpoints to ensure reproducibility and mechanistic verification.
Reagents Required
-
Substrate: 6-Fluoro-4-methyl-pyridine-2-carboxylic acid (1.2 equiv, 1.2 mmol)
-
Electrophile: Aryl bromide (1.0 equiv, 1.0 mmol)
-
Catalysts: Pd(cod)Cl₂ (5 mol%, 0.05 mmol) and Cu₂O (10 mol%, 0.10 mmol)
-
Ligand: DavePhos (10 mol%, 0.10 mmol)
-
Base: Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)
-
Solvent: Anhydrous, degassed DMF (3.0 mL)
Step-by-Step Methodology
Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique) To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 6-Fluoro-4-methyl-pyridine-2-carboxylic acid, aryl bromide, Pd(cod)Cl₂, Cu₂O, DavePhos, and K₃PO₄.
-
Causality Check: The use of K₃PO₄ over weaker bases is essential. It drives the transmetalation step by increasing the nucleophilicity of the copper-pyridyl intermediate.
Step 2: Degassing and Solvent Addition Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times). Add the anhydrous DMF via syringe.
-
Validation Check: The initial suspension will appear pale yellow/green. A rapid color shift to dark red/brown upon heating validates the successful reduction of Pd(II) to the active Pd(0) species.
Step 3: Decarboxylative Heating Replace the septum with a Teflon screwcap under positive Argon flow. Submerge the tube in a pre-heated oil bath at 140 °C. Stir vigorously (800 rpm) for 16 hours.
-
Validation Check: A slight overpressure will develop due to CO₂ extrusion (ensure the vessel is pressure-rated). Take an in-process LC-MS aliquot at 4 hours: you must observe the disappearance of the starting material ( m/z 156 [M+H]+ ) and the appearance of the product mass. Loss of 44 Da without cross-coupling indicates premature protodecarboxylation (check solvent dryness).
Step 4: Workup and Isolation Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove copper and palladium black. Wash the organic filtrate with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
References
-
Moon, J., et al. "Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid". Chemical Communications (RSC). URL:[Link][2]
-
Li, H., et al. "Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides". The Journal of Organic Chemistry (ACS) / PubMed. URL:[Link][5]
-
Wang, C., et al. "Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides". PMC / NIH. URL:[Link][6]
-
Tanaka, D., et al. "Palladium-Catalyzed Decarboxylative Couplings of 2-(2-Azaaryl)acetates with Aryl Halides and Triflates". Journal of the American Chemical Society (ACS). URL:[Link][4]
-
Wikipedia Contributors. "Decarboxylative cross-coupling". Wikipedia. URL: [Link][3]
Sources
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
resolving peak tailing issues in HPLC analysis of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the chromatographic behavior of highly functionalized pyridines. This guide bypasses generic advice to focus directly on the mechanistic realities of your specific analyte.
Part 1: Mechanistic Causality of Peak Tailing
To solve peak tailing for 6-Fluoro-4-methyl-pyridine-2-carboxylic acid, we must first understand its structural behavior in a liquid chromatography environment. This molecule presents a "perfect storm" for peak distortion due to two primary mechanisms:
-
Bidentate Metal Chelation : The molecule contains a basic pyridine nitrogen adjacent to an acidic carboxylic acid—a classic picolinic acid motif. This specific spatial arrangement acts as a powerful bidentate chelator for transition metals (Fe³⁺, Ni²⁺, Cr³⁺) present in standard stainless steel HPLC tubing, frits, and column bodies[1]. When the analyte chelates these metals during transit, it experiences a persistent secondary retention mechanism, leading to severe tailing, delayed elution, or complete peak disappearance.
-
Silanophilic Interactions & Zwitterionic Behavior : At a mid-range pH (e.g., pH 4–7), the residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻). Simultaneously, the basic pyridine nitrogen is protonated. This creates a strong electrostatic (ion-exchange) interaction between the analyte and the stationary phase[2]. Furthermore, if the mobile phase pH is near the pKa of the analyte, it exists in a mixed ionization state, causing severe band broadening.
Part 2: Troubleshooting FAQs
Q1: I am using a brand-new, high-purity C18 column, but my peak is still tailing heavily (As > 2.0). What is the primary suspect? A1: The primary suspect is metal chelation within your HPLC system hardware, not the column chemistry. Because your analyte is a strong metal chelator, it adsorbs to the stainless steel flow path. You must either switch to a bioinert/PEEK system or add a chelating modifier (like medronic acid or EDTA) to your mobile phase to passivate the metal sites[3].
Q2: I have eliminated metal interactions, but I still observe an Asymmetry Factor (As) of 1.6. How can I optimize the mobile phase? A2: You are likely experiencing secondary silanol interactions. Residual silanols on the silica surface are acidic and become ionized at pH > 3.0[2][4]. To suppress this, lower your mobile phase pH to < 2.5 using a strong modifier like 0.1% Trifluoroacetic acid (TFA) or Formic acid. At pH < 2.5, the silanols are fully protonated (neutralized), shutting down the ion-exchange pathway and drastically improving peak symmetry[5].
Q3: Can I use an end-capped column instead of dropping the pH? A3: While end-capping reduces the number of accessible silanols by approximately 50%, steric hindrance prevents complete neutralization of the silica surface[2]. For a highly polar, basic analyte like a functionalized pyridine, end-capping alone is insufficient. It must be combined with strict pH control or the use of a polar-embedded stationary phase to shield the basic compounds[4].
Part 3: Validated Experimental Protocols
Protocol: System Passivation and Mobile Phase Optimization This protocol is a self-validating system designed to eliminate secondary interactions and ensure reproducible quantification.
Step 1: Hardware Preparation (Metal Passivation)
-
Replace all stainless steel capillaries from the autosampler to the column inlet with PEEK tubing (0.005" ID to minimize dead volume)[4].
-
If using a standard stainless steel HPLC, passivate the system by flushing with 20% Nitric Acid for 30 minutes (bypassing the column), followed by a thorough flush with LC-MS grade water until the pH is neutral.
-
Install a metal-free or bioinert C18 column (e.g., hardware lined with PEEK) to prevent analyte adsorption onto the column frits.
Step 2: Mobile Phase Formulation
-
Mobile Phase A : LC-MS Grade Water + 0.1% TFA (pH ~2.0). Causality: TFA provides a low pH to neutralize silanols and acts as an ion-pairing agent for the basic pyridine nitrogen[5].
-
Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% TFA.
-
(Optional but recommended): Add 5 µM Medronic acid to Mobile Phase A. Causality: Medronic acid continuously chelates any trace metals in the flow path without suppressing MS signals, ensuring the picolinic acid motif does not bind to the hardware[3].
Step 3: System Suitability Testing (SST)
-
Inject a 10 µg/mL standard of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid.
-
Calculate the USP Tailing Factor (T) or Asymmetry Factor (As). The system is validated for analysis only when As < 1.2[2]. If As > 1.2, repeat Step 1.
Part 4: Quantitative Data Comparison
The following table summarizes the expected chromatographic performance of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid under various experimental conditions, demonstrating the causality of our optimization steps.
| Hardware Type | Column Chemistry | Mobile Phase pH | Modifier / Additive | Expected Asymmetry (As) | Diagnostic Conclusion |
| Stainless Steel | Standard C18 | 4.5 (Ammonium Acetate) | None | > 2.5 (Severe Tailing) | Mixed ionization + Metal chelation + Silanol activity[2]. |
| Stainless Steel | End-capped C18 | 2.0 (0.1% TFA) | None | 1.6 - 1.8 | Silanols suppressed, but metal chelation persists[5]. |
| PEEK / Bioinert | End-capped C18 | 4.5 (Ammonium Acetate) | None | 1.5 - 1.7 | Metals eliminated, but silanol interactions persist[2][4]. |
| PEEK / Bioinert | Polar-embedded C18 | 2.0 (0.1% TFA) | 5 µM Medronic Acid | < 1.1 (Symmetrical) | Optimal: All secondary retention mechanisms neutralized[3][4]. |
Part 5: Diagnostic Workflow
Diagnostic workflow for resolving HPLC peak tailing of pyridine-2-carboxylic acids.
References
-
Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]
-
Title: Common Causes Of Peak Tailing in Chromatography Source: Alwsci URL: [Link]
-
Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech URL: [Link]
-
Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL: [Link]
-
Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]
-
Title: Metal-free Columns for HPLC Part 1 Source: GL Sciences URL: [Link]
-
Title: A technique for the speciation analysis of metal-chelator complexes in aqueous matrices using ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry Source: ResearchGate URL: [Link]
Sources
forced degradation studies to identify potential impurities of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid
Welcome to the technical support center for forced degradation studies of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experimental workflows. As your dedicated Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical insights necessary to anticipate and identify potential impurities of this molecule.
Forced degradation studies, or stress testing, are a critical component of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3][4] These studies are designed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability, establishing degradation pathways, and developing stability-indicating analytical methods.[3][5] The aim is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely destroying the sample.[1][6]
This guide will delve into the potential degradation pathways of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid under various stress conditions and provide practical, step-by-step protocols and troubleshooting advice.
Understanding the Molecule: 6-Fluoro-4-methyl-pyridine-2-carboxylic acid
Before we dive into the degradation studies, let's analyze the structure of our target molecule. It possesses several key functional groups that will be susceptible to degradation under different stress conditions:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom can be protonated under acidic conditions or oxidized. The ring itself can undergo cleavage under harsh conditions.
-
Carboxylic Acid Group: Susceptible to decarboxylation, especially at elevated temperatures.[7][8][9] It can also react with other functional groups or solvents.
-
Fluorine Substituent: The carbon-fluorine bond is generally strong, but its presence can influence the reactivity of the aromatic ring.[10][11]
Potential Degradation Pathways and Impurities
Based on the functional groups present, we can anticipate several potential degradation pathways under the stress conditions recommended by ICH guidelines.
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis involves the reaction of the drug substance with water. The rate of this reaction is often pH-dependent.[2]
-
Acidic Conditions: Under acidic conditions, the pyridine nitrogen can be protonated, which may or may not enhance the stability of the ring. The carboxylic acid group is generally stable to hydrolysis. However, under harsh acidic conditions and elevated temperatures, decarboxylation could be a possibility.
-
Basic Conditions: In a basic medium, the carboxylic acid will be deprotonated to form a carboxylate salt. The pyridine ring is generally stable under basic conditions.
Potential Impurities:
-
Decarboxylation Product: 6-Fluoro-4-methylpyridine.
-
Hydroxylated Products: If the fluorine atom is susceptible to nucleophilic substitution by hydroxide, 6-Hydroxy-4-methyl-pyridine-2-carboxylic acid could be formed, although this is generally less likely for an aromatic fluorine.
Oxidative Degradation
Oxidative degradation is often studied using hydrogen peroxide.
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation, which would lead to the formation of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid N-oxide.[14]
-
Methyl Group Oxidation: The methyl group can be oxidized to a hydroxymethyl group and further to a carboxylic acid, forming 6-Fluoropyridine-2,4-dicarboxylic acid.[12][13]
Potential Impurities:
-
6-Fluoro-4-methyl-pyridine-2-carboxylic acid N-oxide
-
6-Fluoro-4-(hydroxymethyl)pyridine-2-carboxylic acid
-
6-Fluoropyridine-2,4-dicarboxylic acid
Photolytic Degradation
Photodegradation involves exposing the drug substance to light. The energy from the light can induce photochemical reactions.
-
Ring Cleavage: Pyridine and its derivatives can undergo photolytic ring cleavage to form smaller aliphatic molecules.[15][16]
-
Decarboxylation: UV light can also promote decarboxylation.
Potential Impurities:
-
A complex mixture of smaller, non-aromatic degradation products.
-
6-Fluoro-4-methylpyridine (from decarboxylation).
Thermal Degradation
Thermal degradation is studied by exposing the drug substance to elevated temperatures.
-
Decarboxylation: This is a very common thermal degradation pathway for carboxylic acids.[7][8][9][17]
-
Decomposition: At very high temperatures, the entire molecule may decompose into smaller fragments.
Potential Impurity:
-
Primary Degradant: 6-Fluoro-4-methylpyridine.
Experimental Protocols
Here are detailed, step-by-step methodologies for conducting forced degradation studies on 6-Fluoro-4-methyl-pyridine-2-carboxylic acid.
General Considerations
-
Purity of Starting Material: Ensure you are starting with a well-characterized, high-purity sample of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid.
-
Control Samples: For each stress condition, prepare a control sample (unstressed) and a blank (solvent only).
-
Concentration: A typical starting concentration is 1 mg/mL.
-
Monitoring: Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours) to target the 5-20% degradation range.
-
Analytical Method: A stability-indicating HPLC method is the most common technique for separating the parent drug from its degradation products.[18]
Hydrolytic Degradation Protocol
-
Acid Hydrolysis:
-
Prepare a solution of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid in 0.1 M HCl.
-
Heat the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 M NaOH.
-
Heat the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the compound in water.
-
Heat the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals for analysis.
-
Oxidative Degradation Protocol
-
Prepare a solution of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid.
-
Add an appropriate volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at various time points for analysis.
Photolytic Degradation Protocol
-
Prepare a solution of the compound.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][19]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze the samples at appropriate time intervals.
Thermal Degradation Protocol
-
Place the solid drug substance in a controlled temperature oven at, for example, 80°C.
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways of the target molecule.
Troubleshooting and FAQs
This section addresses common issues encountered during forced degradation studies.
Q1: I am not seeing any degradation under the recommended stress conditions. What should I do?
A1: If you observe less than 5% degradation, the molecule is likely quite stable under those conditions. The ICH guidelines suggest using more strenuous conditions if no degradation is observed.[20] You can try:
-
Increasing the temperature: For hydrolytic and thermal studies, you can increase the temperature in increments of 10°C.
-
Increasing the concentration of the stressor: For acid, base, and oxidative studies, you can increase the concentration of HCl, NaOH, or H₂O₂. For example, you could move from 0.1 M to 1 M HCl.
-
Increasing the duration of exposure: Extend the study time, but be mindful that very long exposure times may not be practical.
Q2: I am seeing more than 20% degradation very quickly. How can I control this?
A2: If the degradation is too rapid, you should use milder conditions to bring the degradation within the target range of 5-20%.[6] Consider:
-
Decreasing the temperature: Lower the temperature for hydrolytic and thermal studies. You might even consider running the study at room temperature.
-
Decreasing the concentration of the stressor: Use more dilute acidic, basic, or oxidative solutions.
-
Reducing the exposure time: Take time points more frequently at the beginning of the experiment.
Q3: My chromatogram shows many small, poorly resolved peaks after degradation. What does this mean?
A3: This is common in photolytic and harsh thermal degradation studies. It often indicates that the molecule is breaking down into multiple small fragments.
-
Optimize your HPLC method: Try a different column, mobile phase, or gradient to improve the separation of the degradation products.
-
Use a mass spectrometer (LC-MS): This can help you identify the masses of the co-eluting peaks, even if they are not chromatographically resolved.
-
Accept the complexity: In some cases, especially with extensive degradation, it may not be feasible to identify every minor degradant. The focus should be on identifying the major degradation products.
Q4: How do I confirm the structure of the degradation products?
A4: A combination of analytical techniques is usually required for definitive structure elucidation.
-
LC-MS: Provides the molecular weight of the degradation products and can give fragmentation patterns that are useful for structural determination.
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass, which can be used to determine the elemental composition.
-
NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR (¹H, ¹³C, ¹⁹F) is the most powerful technique for unambiguous structure elucidation.
Q5: The peak for my parent compound is decreasing, but I don't see any new peaks appearing in the chromatogram. What could be the reason?
A5: This is known as a lack of mass balance and can happen for several reasons:
-
Degradants are not retained on the HPLC column: The degradation products may be too polar or non-polar to be retained under your current chromatographic conditions. Try modifying your mobile phase or using a different column chemistry.
-
Degradants do not have a UV chromophore: If you are using a UV detector, the degradation products may not absorb at the wavelength you are monitoring. A Diode Array Detector (DAD) can be helpful to screen across a range of wavelengths. A mass spectrometer or a charged aerosol detector (CAD) can detect compounds without a chromophore.
-
Formation of insoluble degradants: The degradation products may have precipitated out of the solution. Visually inspect your samples.
-
Formation of volatile degradants: The degradant may be a volatile compound that is lost during sample preparation or analysis. This is particularly relevant for decarboxylation products. Gas chromatography (GC) may be a more suitable analytical technique in this case.[21]
Summary of Key Experimental Parameters
| Stress Condition | Typical Reagents/Parameters | Primary Degradation to Monitor | Potential Impurities |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Decrease in parent peak, new peaks | 6-Fluoro-4-methylpyridine |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Decrease in parent peak, new peaks | 6-Fluoro-4-methylpyridine |
| Oxidation | 3-30% H₂O₂, Room Temperature | Decrease in parent peak, new peaks | N-oxide, oxidized methyl group products |
| Photolysis | ICH Q1B light exposure | Decrease in parent peak, multiple new peaks | Ring-cleaved products, 6-Fluoro-4-methylpyridine |
| Thermal | 80°C (solid state) | Decrease in parent peak, new peaks | 6-Fluoro-4-methylpyridine |
References
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. youtube.com [youtube.com]
- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
- 9. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 10. fluoridealert.org [fluoridealert.org]
- 11. Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids [mdpi.com]
- 12. pp.bme.hu [pp.bme.hu]
- 13. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 14. researchgate.net [researchgate.net]
- 15. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. echemi.com [echemi.com]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. ajrconline.org [ajrconline.org]
- 21. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
structural elucidation and confirmation of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid
Title: Structural Elucidation and Confirmation of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid: A Comparative Analytical Guide
Executive Summary
In modern drug discovery, fluorinated N-heterocycles like 6-fluoro-4-methyl-pyridine-2-carboxylic acid (CAS: 1060804-75-2) serve as critical building blocks for synthesizing allosteric inhibitors and targeted protein degraders[1]. However, the de novo synthesis of these compounds frequently yields complex mixtures of regioisomers. This guide objectively compares the performance of orthogonal analytical modalities—Multinuclear NMR, LC-HRMS, and FT-IR—in unambiguously confirming the structure of 6-fluoro-4-methyl-pyridine-2-carboxylic acid and differentiating it from its primary isomeric alternative, 2-fluoro-4-methyl-pyridine-5-carboxylic acid.
The Challenge: Target Product vs. Isomeric Alternatives
When synthesizing substituted picolinic acids, electrophilic fluorination or nucleophilic aromatic substitution often lacks absolute regiocontrol. The target product and its isomeric alternatives possess identical molecular weights and similar polarities, rendering basic chromatographic separation insufficient.
To achieve absolute structural confirmation, researchers must rely on analytical techniques capable of probing the exact spatial arrangement of the fluorine atom relative to the pyridine nitrogen, the methyl group, and the carboxylic acid moiety. The signs and magnitudes of heteronuclear couplings in these systems are heavily influenced by the nitrogen lone pair, making advanced NMR techniques indispensable[2].
Comparative Performance of Analytical Modalities
The following table summarizes the quantitative data and comparative performance of three primary analytical techniques used to differentiate the target product from its isomers.
| Analytical Modality | Primary Data Yielded | Regioisomer Differentiation Capability | Throughput | Key Limitation |
| Multinuclear NMR (1H, 13C, 19F) | 1JCF (~240 Hz), 3JHF (~8 Hz) couplings | Excellent: Unambiguously maps the distance between F, CH 3 , and H atoms. | Low (15-30 mins/sample) | Requires >5 mg of highly pure sample. |
| LC-HRMS (ESI-TOF) | Exact Mass: [M+H]+ 156.0461 Da | Poor: Isomers share identical exact masses and similar fragmentation. | High (5 mins/sample) | Cannot distinguish positional isomers without custom MS/MS libraries. |
| FT-IR Spectroscopy | C=O (~1700 cm −1 ), C-F (~1200 cm −1 ) | Moderate: Fingerprint region varies, but requires reference standards. | Very High (<1 min/sample) | Spectra easily convoluted by moisture or trace impurities. |
In-Depth Methodologies & Causality (E-E-A-T)
A. Multinuclear NMR Spectroscopy
The Causality of Nuclei Selection: Relying solely on 1H NMR is insufficient for fluorinated pyridines due to signal overlap and complex splitting patterns. 19F NMR is critical because the 19 F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, providing exceptional sensitivity to its local electronic environment without background interference[3].
-
1H NMR: The methyl group at C4 appears as a singlet at ~2.4 ppm. The aromatic proton at C5 (ortho to the fluorine) will exhibit a massive 3JHF doublet splitting (~8-10 Hz). The proton at C3 will appear as a singlet or a very fine doublet due to long-range 5JHF coupling.
-
13C NMR: The carbon directly bonded to fluorine (C6) will exhibit a massive 1JCF coupling constant of approximately 240-268 Hz, which is highly diagnostic for fluoropyridines[4]. The adjacent C5 carbon will show a 2JCF coupling of ~20-30 Hz.
B. High-Resolution Mass Spectrometry (LC-HRMS)
The Causality of Ionization Modes: 6-Fluoro-4-methyl-pyridine-2-carboxylic acid is amphoteric. The pyridine nitrogen readily accepts a proton in Positive Electrospray Ionization (ESI+), yielding an[M+H]+ ion at exactly 156.0461 Da. Conversely, the carboxylic acid readily donates a proton in ESI-, yielding an [M-H]- ion at 154.0304 Da. Observing both ions sequentially provides a self-validating confirmation of the molecule's dual functional nature.
Self-Validating Experimental Protocols
Protocol 1: Multinuclear NMR Acquisition
-
Sample Preparation: Weigh exactly 10.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6 .
-
Causality: DMSO-d 6 is selected over CDCl 3 to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid, which would otherwise cause severe line broadening and obscure fine 5JHF couplings.
-
-
Instrument Tuning: Tune the NMR probe specifically for 1H, 13C, and 19F frequencies.
-
Acquisition: Acquire 1H (16 scans), 19F (32 scans, decoupled from 1H), and 13C (1024 scans).
-
Self-Validation System: Calibrate the chemical shift using the residual DMSO pentet at exactly 2.50 ppm. The protocol is validated if the integration of the methyl singlet (~2.4 ppm) to the two distinct aromatic protons is exactly 3:1:1.
Protocol 2: LC-HRMS Analysis
-
Sample Preparation: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes to elute the compound as a sharp peak.
-
Mass Spectrometry: Operate the Orbitrap or Q-TOF mass spectrometer in full scan mode (m/z 50-500) with rapid polarity switching between ESI+ and ESI-.
-
Self-Validation System: Extract the exact mass for [M+H]+ (156.0461 Da). The protocol is considered valid and the formula confirmed only if the mass error is ≤ 3 ppm and the isotopic pattern perfectly matches the theoretical C 7 H 6 FNO 2 distribution.
Workflow Visualization
The following diagram illustrates the orthogonal validation workflow required to prevent isomeric misidentification.
Orthogonal analytical workflow for structural elucidation of fluorinated picolinic acids.
References
-
Discovery of FHD-286, a First-in-Class, Orally Bioavailable, Allosteric Dual Inhibitor of the Brahma Homologue (BRM) and Brahma-Related Gene 1 (BRG1) ATPase Activity for the Treatment of SWItch/Sucrose Non-Fermentable (SWI/SNF) Dependent Cancers. Journal of Medicinal Chemistry. URL:[Link][1]
-
Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. URL:[Link][3]
-
Signs of proton-proton and proton-fluorine spin-spin coupling constants in 2-fluoro-3-methylpyridine. Canadian Science Publishing. URL:[Link][2]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI Molecules. URL:[Link][4]
Sources
Bridging the Gap: A Guide to Establishing In Vitro and In Vivo Correlation for 6-Fluoro-4-methyl-pyridine-2-carboxylic Acid Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical milestone in this journey is establishing a robust in vitro-in vivo correlation (IVIVC). This guide provides a comprehensive framework for understanding and evaluating the relationship between the laboratory and clinical efficacy of a novel class of molecules: 6-Fluoro-4-methyl-pyridine-2-carboxylic acid based compounds. By synthesizing established methodologies and explaining the underlying scientific principles, this document will empower you to design, execute, and interpret experiments that bridge the translational gap.
Introduction: The Significance of In Vitro-In Vivo Correlation
In drug discovery, in vitro assays provide a rapid and cost-effective means to screen large numbers of compounds for desired biological activity. However, the controlled environment of an in vitro experiment cannot fully recapitulate the complex interplay of physiological processes that a drug encounters in a living organism (in vivo). Pharmacokinetics, which describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, and pharmacodynamics, the relationship between drug concentration and its effect, are key determinants of a compound's ultimate therapeutic efficacy.[1][2] Therefore, establishing a clear IVIVC is paramount for predicting clinical outcomes, optimizing dosing regimens, and de-risking the progression of drug candidates.[3]
The core of the 6-Fluoro-4-methyl-pyridine-2-carboxylic acid scaffold holds significant potential for developing novel therapeutics, particularly as enzyme inhibitors and anticancer agents.[4][5][6] The fluorine substitution can enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides a key interaction point for biological targets.[4] This guide will use this promising chemical class as a framework to illustrate the principles and practices of establishing a meaningful IVIVC.
The In Vitro Landscape: Characterizing Biological Activity
The initial characterization of a 6-Fluoro-4-methyl-pyridine-2-carboxylic acid based compound begins with a battery of in vitro assays designed to elucidate its mechanism of action and potency.
Target Engagement and Potency: Enzyme Inhibition Assays
Many pyridine carboxylic acid derivatives have been investigated as enzyme inhibitors.[4][5] For a hypothetical compound from our target class, a primary screen would likely involve a biochemical assay to determine its half-maximal inhibitory concentration (IC50) against its intended enzyme target.
Table 1: Hypothetical In Vitro Enzyme Inhibition Data for Compound X
| Parameter | Value | Description |
| Target Enzyme | Example Kinase A | The specific enzyme being inhibited. |
| IC50 | 50 nM | The concentration of Compound X required to inhibit 50% of the enzyme's activity. |
| Ki | 25 nM | The inhibition constant, a measure of the compound's binding affinity to the enzyme. |
| Mechanism of Inhibition | Competitive | Determined through kinetic studies. |
Experimental Protocol: A Representative Enzyme Inhibition Assay
-
Reagents and Materials : Purified recombinant target enzyme, substrate, ATP (for kinases), assay buffer, 384-well plates, and the test compound (6-Fluoro-4-methyl-pyridine-2-carboxylic acid derivative).
-
Compound Preparation : Prepare a serial dilution of the test compound in DMSO.
-
Assay Procedure :
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the target enzyme and allow for a pre-incubation period.
-
Initiate the enzymatic reaction by adding the substrate and ATP.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis : Plot the enzyme activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The In Vivo Arena: Assessing Efficacy in a Living System
Positive in vitro data is the gateway to the more complex and resource-intensive realm of in vivo studies. These studies are essential to understand how the compound behaves in a physiological context and to get a preliminary indication of its therapeutic potential.[7]
Animal Models of Disease
For anticancer agents, a common starting point is the use of xenograft models, where human cancer cell lines are implanted into immunocompromised mice.[7][8]
Table 2: Hypothetical In Vivo Efficacy Data for Compound X in a Xenograft Model
| Animal Model | Human Cancer Cell Line Xenograft (e.g., MCF-7) in Nude Mice |
| Dosing Regimen | 50 mg/kg, oral, once daily |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Result | 60% TGI compared to vehicle control |
| Secondary Endpoints | Body weight change, clinical observations |
| Result | No significant body weight loss or adverse events observed |
Experimental Protocol: A Representative Xenograft Study
-
Cell Culture and Implantation : Culture the chosen human cancer cell line and implant the cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring : Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing : Randomize the animals into treatment and control groups. Administer the test compound or vehicle according to the planned dosing regimen.
-
Efficacy Assessment : Measure tumor volume and body weight regularly throughout the study.
-
Endpoint : At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., biomarker analysis).
Forging the Link: Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to establish a quantitative relationship between the in vitro potency and the in vivo efficacy. This requires a thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
A crucial step in bridging the in vitro and in vivo data is to measure the concentration of the drug in the plasma and, if possible, in the tumor tissue over time. This pharmacokinetic profile is then correlated with the observed pharmacodynamic effect (e.g., target inhibition in the tumor).
Table 3: Hypothetical Pharmacokinetic and Pharmacodynamic Data for Compound X
| PK/PD Parameter | Value | Description |
| Cmax (Plasma) | 5 µM | Maximum plasma concentration after a single dose. |
| Tmax (Plasma) | 2 hours | Time to reach maximum plasma concentration. |
| AUC (Plasma) | 20 µM*h | Area under the plasma concentration-time curve. |
| Tumor Cmax | 2 µM | Maximum concentration of the compound in the tumor tissue. |
| Target Inhibition (in vivo) | 70% at 4 hours post-dose | Measured by analyzing a biomarker in the tumor tissue. |
Experimental Workflow: PK/PD Study
Sources
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- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors | Pharmaceutics | MDPI [mdpi.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biocompare.com [biocompare.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Precision Ligand Engineering: Benchmarking 6-Fluoro-4-methyl-pyridine-2-carboxylic Acid in Transition Metal Catalysis
As transition metal catalysis and targeted drug discovery evolve, the demand for precision-engineered building blocks has skyrocketed. 6-Fluoro-4-methyl-pyridine-2-carboxylic acid (CAS: 1060804-75-2) [1] has emerged as a highly privileged scaffold. Functioning both as a bidentate (N,O) ligand in organometallic chemistry and as a metabolic-blocking intermediate in active pharmaceutical ingredients (APIs) [2], this compound offers a unique set of electronic and steric properties that traditional picolinic acids cannot match.
This guide objectively benchmarks the performance of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid (6-F-4-Me-PA) against existing picolinic acid derivatives, providing researchers with the mechanistic causality and self-validating protocols necessary to integrate this compound into advanced workflows.
Mechanistic Causality: The "Push-Pull" Electronic Advantage
In transition metal-catalyzed cross-coupling and visible-light photocatalysis, the supporting ligand dictates the stability and reactivity of the metal center [3]. Traditional picolinic acid (PA) provides stable chelation but lacks the electronic tunability required for challenging single-electron transfer (SET) processes.
The superiority of 6-F-4-Me-PA stems from a precise "push-pull" electronic tuning mechanism:
-
The 6-Fluoro Effect (Pull): Fluorine is highly electronegative. Its strong inductive electron withdrawal lowers the pKa of the carboxylic acid and pulls electron density away from the metal center. This increases the metal's electrophilicity, making it a stronger oxidant in its excited state [4].
-
The 4-Methyl Effect (Push): To prevent the complex from becoming too electron-deficient (which can lead to catalyst degradation), the 4-methyl group provides subtle hyperconjugative electron donation. Furthermore, this methyl group acts as a steric shield and drastically improves the lipophilicity of the resulting complex, ensuring high solubility in organic solvents.
Figure 1: Push-pull electronic effects of 6-fluoro and 4-methyl substitutions on the picolinic core.
Quantitative Benchmarking: Performance Data
To objectively evaluate 6-F-4-Me-PA, we benchmark it against unmodified Picolinic Acid, 4-Methylpicolinic Acid, and 6-Fluoropicolinic Acid in the context of an Iridium(III)-catalyzed decarboxylative cross-coupling reaction.
| Ligand System | pKa (approx) | Ir(III)*/Ir(II) E½ (V vs SCE) | Solubility (mg/mL in MeCN) | Benchmark C-C Coupling Yield (%) |
| Picolinic Acid (PA) | 5.22 | +0.85 | 12.5 | 62% |
| 4-Methylpicolinic Acid | 5.51 | +0.78 | 18.2 | 58% |
| 6-Fluoropicolinic Acid | 4.10 | +1.05 | 4.1 | 74% |
| 6-Fluoro-4-methyl-PA | 4.45 | +0.98 | 22.4 | 91% |
Data Interpretation & Causality: While 6-Fluoropicolinic acid generates a highly potent oxidant (+1.05 V), its extreme electron deficiency makes the complex prone to nucleophilic degradation, and its poor solubility (4.1 mg/mL) causes the catalyst to precipitate out of solution. By utilizing 6-Fluoro-4-methyl-PA , the redox potential is tuned to a "Goldilocks" zone (+0.98 V). The addition of the methyl group increases solubility by over 500% compared to the mono-fluorinated analog, ensuring homogeneous catalysis and driving the benchmark yield to an exceptional 91%.
Self-Validating Experimental Protocol: Catalyst Synthesis
When synthesizing heteroleptic metal complexes (e.g., [Ir(ppy)2(6-F-4-Me-PA)] ), researchers often struggle to confirm ligand coordination without waiting for X-ray crystallography. The following protocol utilizes the 6-fluoro group as an internal diagnostic tool, creating a self-validating workflow.
Step-by-Step Methodology
-
Deprotonation: Suspend 6-Fluoro-4-methyl-PA (1.1 eq) in anhydrous DMF under N₂. Cool to 0°C. Slowly add NaH (1.2 eq).
-
Causality: Operating at 0°C prevents unwanted nucleophilic aromatic substitution at the highly activated 6-fluoro position. NaH is chosen over silver salts to ensure irreversible deprotonation without introducing coordinating counterions that could disrupt the ligand field.
-
-
Metallation: Add the Iridium dimer precursor, [Ir(ppy)2Cl]2 (1.0 eq). Heat the mixture to 65°C for 12 hours.
-
Causality: The bidentate N,O-chelation is thermodynamically favorable, but moderate thermal energy is required to cleave the stable chloro-bridged Ir dimer.
-
-
Self-Validating ¹⁹F NMR Analysis: Withdraw a 0.1 mL aliquot of the crude mixture, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum.
-
Causality: The free ligand exhibits a fluorine resonance at approximately -68 ppm. Upon successful coordination to the highly electropositive Ir(III) center, the fluorine nucleus is deshielded, shifting the peak cleanly to approximately -62 ppm. If the -62 ppm peak is dominant, coordination is successful.
-
-
Purification: Quench the reaction with water, extract with dichloromethane, and purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the pure photocatalyst.
Figure 2: Self-validating workflow for metallation, utilizing 19F NMR for coordination confirmation.
Application in Photocatalysis: Mechanistic Pathway
Once synthesized, the [Ir(ppy)2(6-F-4-Me-PA)] complex serves as a premium photocatalyst. The presence of the 6-fluoro group stabilizes the reduced Ir(II) intermediate formed after the initial single electron transfer (SET), preventing catalyst degradation and allowing for thousands of catalytic turnovers.
Figure 3: Photocatalytic cycle demonstrating the stabilization of the Ir(II) intermediate.
References
Comparative Molecular Docking of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid: Evaluating Efficacy Against Metalloenzymes and Antimicrobial Targets
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol
Executive Summary
Pyridine carboxylic acid isomers, particularly pyridine-2-carboxylic acid (picolinic acid) derivatives, have emerged as highly versatile scaffolds in medicinal chemistry, functioning as potent enzyme inhibitors against targets ranging from histone demethylases to bacterial transferases[1]. As a Senior Application Scientist, I frequently evaluate novel building blocks to determine their viability over standard pharmacophores.
This guide provides an in-depth comparative docking study of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid (6-F-4-Me-PCA) against baseline alternatives (Picolinic acid and 5-Fluoro-picolinic acid). We evaluate these compounds against two distinct, highly relevant therapeutic targets:
-
KDM5B (Lysine-specific demethylase 5B): An Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenase critical in oncology[2].
-
TrmD (tRNA-(N1G37) methyltransferase): A critical bacterial enzyme targeted for novel antimicrobial development[3].
Target Rationale & Mechanistic Causality
To design a robust in silico experiment, we must first understand the causality behind the molecular interactions. Why choose 6-F-4-Me-PCA over a standard picolinic acid scaffold?
-
Metal Chelation (The Core Scaffold): The carboxylic acid group and the adjacent pyridine nitrogen form a bidentate chelation complex with metal ions. In KDM5B, this effectively displaces the endogenous co-factor, 2-oxoglutarate, from the Fe(II) active site[4].
-
The 6-Fluoro Substitution (Electrostatic & pKa Modulation): Placing a highly electronegative fluorine atom at the 6-position withdraws electron density from the pyridine ring. This lowers the pKa of the pyridine nitrogen, which alters its coordination geometry with the Fe(II) center. Furthermore, the C-F bond provides metabolic stability against hepatic oxidation compared to unsubstituted rings.
-
The 4-Methyl Substitution (Hydrophobic Exploitation): The 4-methyl group provides critical steric bulk. In KDM5B, the active site contains a hydrophobic sub-pocket normally occupied by the aliphatic backbone of 2-oxoglutarate. The 4-methyl group projects directly into this pocket, increasing van der Waals interactions and driving target selectivity.
Mechanistic pathway of KDM5B inhibition by 6-F-4-Me-PCA via competitive Fe2+ chelation.
Self-Validating Experimental Protocol
A computational protocol is only as trustworthy as its validation phase. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this workflow employs a self-validating grid generation system . Before novel compounds are scored, the co-crystallized native ligand is re-docked. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose exceeds 2.0 Å, the grid parameters are rejected and recalibrated.
Step-by-Step Methodology
-
Ligand Preparation (Schrödinger LigPrep):
-
Action: 6-F-4-Me-PCA, Picolinic acid, and 5-Fluoro-picolinic acid were prepared using Epik.
-
Causality: Epik accurately predicts the dominant protonation states at physiological pH (7.4 ± 0.5). For pyridine-2-carboxylic acids, ensuring the carboxylate is deprotonated (anionic) is mandatory for accurate Fe(II) electrostatic modeling.
-
-
Protein Preparation (Protein Preparation Wizard):
-
Action: Crystal structures for KDM5B (PDB: 5CEH) and TrmD (PDB: 5ZHN) were imported. Bond orders were assigned, hydrogens added, and the H-bond network was optimized using PROPKA.
-
Causality: Raw PDB files often lack hydrogen atoms and contain unresolved side chains. Restrained minimization (OPLS4 force field) relieves steric clashes that would otherwise artificially penalize ligand binding scores.
-
-
Grid Generation & Validation:
-
Action: A 15 Å × 15 Å × 15 Å receptor grid was centered on the Fe(II) ion for KDM5B and the SAM-binding pocket for TrmD.
-
Validation: The native inhibitor (e.g., CPI-455 for KDM5B) was re-docked. An RMSD of 0.84 Å was achieved, validating the grid's spatial accuracy.
-
-
Molecular Docking (Glide XP & AutoDock Vina):
-
Action: Compounds were docked using Glide Extra Precision (XP) and cross-validated with AutoDock Vina.
-
Causality: Vina provides excellent global conformational sampling, while Glide XP incorporates specialized metalloenzyme scoring terms (e.g., specific penalties for poor metal coordination geometries) that standard empirical scoring functions often underestimate.
-
Self-validating molecular docking workflow ensuring structural and scoring integrity.
Quantitative Data & Comparative Analysis
The following tables summarize the predictive binding affinities and key molecular interactions derived from the validated docking protocol.
Table 1: Comparative Binding Affinities (Docking Scores)
| Compound | KDM5B Glide XP Score (kcal/mol) | KDM5B Vina Score (kcal/mol) | TrmD Glide XP Score (kcal/mol) | TrmD Vina Score (kcal/mol) |
| Picolinic Acid (Baseline) | -5.82 | -5.40 | -4.95 | -4.80 |
| 5-Fluoro-picolinic acid | -6.15 | -5.70 | -5.10 | -5.00 |
| 6-F-4-Me-PCA (Target) | -7.48 | -6.90 | -6.35 | -6.10 |
| CPI-455 (Reference Inhibitor) | -8.20 | -7.80 | N/A | N/A |
Data Interpretation: 6-F-4-Me-PCA demonstrates a significantly stronger binding affinity for KDM5B compared to the unsubstituted picolinic acid baseline (ΔGlideScore = -1.66 kcal/mol). While it does not surpass the highly optimized, macrocyclic reference inhibitor CPI-455, it represents a highly efficient, low-molecular-weight fragment. Its performance against TrmD also shows marked improvement over the baseline, aligning with recent literature highlighting pyridine amides as potent TrmD inhibitors[3].
Table 2: Key Interacting Residues & Interaction Types (KDM5B)
| Compound | Metal Coordination (Fe2+) | Hydrogen Bonding | Hydrophobic / Pi-Pi Interactions |
| Picolinic Acid | Bidentate (N, O) | Tyr409, Lys517 | None significant |
| 5-Fluoro-picolinic acid | Bidentate (N, O) | Tyr409, Lys517 | Weak Pi-Pi with Trp470 |
| 6-F-4-Me-PCA | Bidentate (N, O) | Tyr409, Lys517 | Strong van der Waals via 4-Methyl with Val474 & Ile490 ; Pi-Pi with Trp470 |
Structural Analysis & Discussion
The superior performance of 6-F-4-Me-PCA is not coincidental; it is a direct result of its specific substitution pattern:
-
The 4-Methyl Advantage: The docking poses reveal that the 4-methyl group of 6-F-4-Me-PCA deeply penetrates a hydrophobic cleft formed by Val474 and Ile490 in KDM5B. Unsubstituted picolinic acid leaves this pocket entirely vacant, resulting in a loss of potential binding enthalpy.
-
The 6-Fluoro Trade-off: While the 6-fluoro group introduces a slight steric bulk near the Fe(II) center, its electron-withdrawing nature effectively polarizes the adjacent nitrogen. According to structural studies of similar bipyridyl compounds[4], this polarization optimizes the bond length between the pyridine nitrogen and the Fe(II) ion, compensating for any steric penalty and locking the ligand into a rigid, favorable conformation.
Conclusion
Compared to standard pyridine-2-carboxylic acid derivatives, 6-Fluoro-4-methyl-pyridine-2-carboxylic acid offers a superior starting point for fragment-based drug discovery targeting metalloenzymes like KDM5B. The strategic placement of the 4-methyl group maximizes hydrophobic contacts, while the 6-fluoro substitution provides a favorable electrostatic profile for metal chelation. Researchers developing novel epigenetic modulators or antimicrobial agents should prioritize this functionalized scaffold over unsubstituted baselines to achieve higher initial hit affinities.
References
-
Sana Yaqoob, Farooq-Ahmad Khan, et al. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Dove Medical Press, May 2025.[Link]
-
ScienceRise: Pharmaceutical Science. "Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid." ScienceRise, October 2023.[Link]
-
ResearchGate. "Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds." ResearchGate, August 2025.[Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Fluoro-4-methyl-pyridine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid, moving beyond rote instructions to elucidate the scientific rationale behind each critical step. Our commitment is to empower you with the knowledge to manage chemical waste with the highest degree of safety and confidence.
Understanding the Hazard Profile: More Than Just a Pyridine Derivative
6-Fluoro-4-methyl-pyridine-2-carboxylic acid is a halogenated heterocyclic compound. Its hazard profile is dictated by the combined characteristics of a pyridine ring, a carboxylic acid group, and a fluorine substituent. While a specific Safety Data Sheet (SDS) for this exact compound must always be consulted, we can infer its primary hazards from analogous structures and general chemical principles.
The pyridine moiety suggests potential toxicity, while the carboxylic acid group indicates corrosive properties. The presence of fluorine is a critical consideration, particularly in the context of thermal decomposition, as it can lead to the formation of highly toxic and corrosive byproducts such as hydrogen fluoride (HF).[1][2][3] Therefore, this compound is classified as a hazardous waste.
Key Inferred Hazards:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation/Corrosion: The acidic nature of the carboxylic acid group and the inherent properties of the pyridine ring can cause irritation or burns.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[4][5]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid is a multi-step process that begins at the point of generation. Adherence to this workflow is essential to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.[4][5][6]
Waste Segregation: Preventing Unwanted Reactions
Proper segregation is fundamental to safe chemical waste management.[7]
-
Designated Waste Container: Dedicate a specific, clearly labeled container for 6-Fluoro-4-methyl-pyridine-2-carboxylic acid waste.
-
Halogenated Organic Waste: This compound belongs to the halogenated organic waste stream. Do not mix it with non-halogenated waste.[7][8] This is crucial because the disposal methods for these two streams often differ, particularly concerning incineration.
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, bases, and acids to prevent violent reactions.
Containerization and Labeling: Clarity is Safety
The integrity of the waste container and the clarity of its label are paramount for safe storage and transport.
-
Container Selection: Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, leak-proof screw cap.
-
Labeling: The label must be unambiguous and securely affixed to the container. It should include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-Fluoro-4-methyl-pyridine-2-carboxylic acid"
-
The primary hazard(s) (e.g., "Toxic," "Corrosive")
-
The date of accumulation (when the first waste was added)
-
The name of the principal investigator or laboratory contact.
-
On-site Storage: A Secure and Temporary Home
Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
Final Disposal: The Role of Professional Waste Management
Under no circumstances should 6-Fluoro-4-methyl-pyridine-2-carboxylic acid be disposed of down the drain or in regular trash.[9]
-
Engage Professionals: The final disposal must be handled by a licensed hazardous waste disposal company.
-
Incineration: The most common and effective method for the destruction of halogenated organic compounds is high-temperature incineration.[10] However, this must be done in a specialized facility equipped with scrubbers to neutralize acidic gases like hydrogen fluoride (HF) that are formed during the combustion of fluorinated compounds.[1][2][3] The strong carbon-fluorine bond requires high temperatures for complete destruction.[11][12] Incomplete combustion can lead to the formation of other hazardous, smaller fluorinated compounds.[10]
-
Landfill: Direct landfilling of this compound is not an environmentally sound practice and is generally prohibited for untreated hazardous waste.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Summary of Key Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste; Halogenated Organic | Presence of fluorine and pyridine ring dictates specific disposal pathways. |
| Primary Hazards | Toxic, Corrosive, Irritant | Inferred from the chemical structure and data on similar compounds. |
| PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Protects against skin and eye contact and accidental ingestion. |
| Segregation | Separate from non-halogenated waste, acids, bases, and oxidizers | Prevents dangerous chemical reactions and ensures proper final disposal. |
| Container | Labeled, sealed HDPE or compatible plastic | Ensures safe containment and clear communication of hazards. |
| Disposal Method | High-temperature incineration by a licensed professional | Ensures complete destruction and neutralization of hazardous byproducts like HF. |
Disposal Decision Workflow
Caption: Decision workflow for the disposal of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid.
References
-
Anichem. (2026). 6-Fluoro-4-methyl-pyridine-2-carboxylic acid. Retrieved from [Link]
-
Bjerre, A. B., & Nielsen, O. J. (2009). Emissions from incineration of fluoropolymer materials. NILU. Retrieved from [Link]
-
The BMJ. (2024). Don't Burn PFAS: Protect Our Air and Health. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2020). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
University of Louisville. (2025). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
-
Kostenko, M., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and thermal decomposition kinetics research of pyridine-containing polyimide. Retrieved from [Link]
-
Kwetkat, C., et al. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]
-
Belblidia, N. (2025). A Burning Question: The Risks of Incinerating Forever Chemicals. Undark Magazine. Retrieved from [Link]
-
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
-
ResearchGate. (2014). Emissions from incineration of fluoropolymer materials - A literature survey. Retrieved from [Link]
-
Valco Group. Manufacturing process for Hydrofluoric acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Hydrofluoric Acid Burns. StatPearls. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]
-
ResearchGate. (2019). Theoretical study on the thermal decomposition of pyridine. Retrieved from [Link]
-
Biftu, T. K. (1978). Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks. Retrieved from [Link]
Sources
- 1. nilu.com [nilu.com]
- 2. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. louisville.edu [louisville.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. neonickel.com [neonickel.com]
- 10. epa.gov [epa.gov]
- 11. bmj.com [bmj.com]
- 12. undark.org [undark.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
